WAY-100135

Description

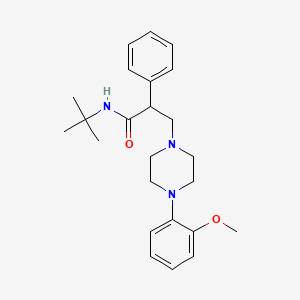

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTDAKAAYOXIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927903 | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133025-23-7 | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133025-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Way 100135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133025237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WAY-100135: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-100135 is a phenylpiperazine derivative that has been instrumental in the characterization of the 5-HT1A receptor system. Initially developed as a highly selective and potent 5-HT1A receptor antagonist, subsequent research has revealed a more complex pharmacological profile. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and in vivo pharmacology. Quantitative binding and functional data are presented, alongside methodologies for key experimental procedures.

Primary Pharmacological Target: The 5-HT1A Receptor

This compound is a potent antagonist of the 5-HT1A serotonin (B10506) receptor.[1][2] The (S)-enantiomer, (S)-WAY-100135, is the more pharmacologically active form.[3][4] Its primary mechanism of action is to bind to the 5-HT1A receptor and block the effects of the endogenous agonist, serotonin, as well as synthetic agonists like 8-OH-DPAT.[5][6][7]

Receptor Binding Affinity

This compound exhibits high affinity for the 5-HT1A receptor. While initially lauded for its selectivity, further studies have demonstrated that it also binds to other serotonin receptor subtypes, albeit with lower affinity.

| Receptor Subtype | Binding Affinity (pKi/pIC50/IC50) | Species/Tissue | Notes |

| 5-HT1A | pIC50 = 8.87 | Rat Hippocampal Membranes | [7] |

| 5-HT1A | IC50 = 15 nM | Not Specified | [2] |

| 5-HT1D | pKi = 7.58 | Recombinant | Acts as a partial agonist at this receptor.[1] |

| 5-HT1B | pKi = 5.82 | Recombinant | Much lower affinity compared to 5-HT1A.[1] |

| 5-HT1C, 5-HT2 | IC50 > 1000 nM | Not Specified | Low affinity.[2] |

| α1-Adrenergic | IC50 > 1000 nM | Not Specified | Low affinity.[2] |

| α2-Adrenergic | IC50 > 1000 nM | Not Specified | Low affinity.[2] |

| Dopamine D2 | IC50 > 1000 nM | Not Specified | Low affinity.[2] |

Functional Activity: A "Silent" Antagonist with Nuances

This compound is predominantly classified as a "silent" antagonist, meaning it has little to no intrinsic activity at the 5-HT1A receptor.[5] When administered alone, it does not typically induce significant behavioral changes in animal models.[8] However, some evidence suggests that it may possess weak partial agonist properties, particularly at presynaptic somatodendritic 5-HT1A autoreceptors.[6] This is supported by findings that, when given alone, (S)-WAY-100135 can cause a transient decrease in extracellular 5-HT levels in the hippocampus.[6]

In functional assays, this compound effectively antagonizes the effects of 5-HT1A agonists. For example, it blocks the 8-OH-DPAT-induced behavioral syndrome and hyperglycemia.[4][5] The antagonist action is stereoselective, with the (S)-enantiomer being more potent.[3][4]

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[9] Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] As an antagonist, this compound binds to the receptor but does not induce the conformational change necessary for G-protein activation. Instead, it prevents agonists from binding and initiating this signaling cascade.

Caption: 5-HT1A receptor signaling pathway and the antagonistic action of this compound.

In Vivo Pharmacology and Behavioral Effects

This compound has been utilized in a variety of in vivo studies to probe the function of the 5-HT1A receptor.

-

Antagonism of Agonist Effects: It effectively blocks the behavioral and physiological effects of 5-HT1A agonists. For instance, it reverses the 8-OH-DPAT-induced decrease in extracellular 5-HT levels.[6]

-

Anxiolytic-like Effects: In some preclinical models, such as the murine elevated plus-maze, (S)-WAY-100135 has demonstrated anxiolytic-like effects.[11]

-

Interaction with NMDA Antagonists: this compound has been shown to attenuate some of the psychotomimetic effects of the NMDA receptor antagonist MK-801, suggesting an interplay between the serotonergic and glutamatergic systems.[8]

-

Dystonia: In a hamster model of dystonia, this compound was found to aggravate dystonic movements, suggesting a complex role for 5-HT1A receptors in motor control.[5]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the IC50 value of this compound for the 5-HT1A receptor.

Materials:

-

Rat hippocampal membranes (source of 5-HT1A receptors)

-

[3H]8-OH-DPAT (radiolabeled 5-HT1A agonist)

-

This compound (unlabeled ligand)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In reaction tubes, combine the rat hippocampal membranes, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of this compound.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding of [3H]8-OH-DPAT against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]8-OH-DPAT.

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

Objective: To determine the functional agonist or antagonist properties of this compound at the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from HEK293 cells)

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

This compound

-

5-HT (or another 5-HT1A agonist)

-

Assay buffer containing GDP, MgCl2, and NaCl

Procedure:

-

Pre-incubate the membranes in the assay buffer with GDP.

-

Add varying concentrations of this compound, either alone (to test for agonist activity) or in the presence of a fixed concentration of a 5-HT1A agonist (to test for antagonist activity).

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a specific time at a controlled temperature (e.g., 30°C for 30 minutes).

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

-

Agonist activity is indicated by an increase in [35S]GTPγS binding above basal levels. Antagonist activity is demonstrated by a rightward shift in the concentration-response curve of an agonist.

Conclusion

This compound is a valuable pharmacological tool that acts primarily as a potent and selective antagonist at 5-HT1A receptors. While it exhibits some affinity for other receptor subtypes and may have subtle partial agonist properties at autoreceptors, its predominant action is the blockade of 5-HT1A receptor-mediated signaling. Its use in numerous in vitro and in vivo studies has significantly advanced the understanding of the physiological and behavioral roles of the 5-HT1A receptor. For researchers in drug development, this compound serves as a critical reference compound for the characterization of novel serotonergic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (S)-WAY 100135 dihydrochloride | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the selective 5-HT1A receptor antagonist WAY100135 and its enantiomers on 8-OH-DPAT-induced hyperglycaemia in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel selective and silent 5-HT1A receptor antagonist (+)-WAY-100135 aggravates dystonic movements in a mutant hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor de serotonina - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 10. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 11. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-100135: A Technical Guide to a 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of WAY-100135, a pivotal tool in the study of the serotonergic system. This document details its pharmacological profile as a 5-HT1A receptor antagonist, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Concepts: Introduction to this compound

This compound is a phenylpiperazine derivative that has been instrumental in elucidating the physiological and behavioral roles of the 5-hydroxytryptamine-1A (5-HT1A) receptor. Initially characterized as a potent and selective antagonist, further studies have revealed a more complex pharmacological profile, including partial agonist activity at other serotonin (B10506) receptor subtypes. Its utility in preclinical research has paved the way for a deeper understanding of serotonergic modulation in various neurological and psychiatric conditions.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound at various neurotransmitter receptors, providing a clear comparison of its activity profile.

Table 1: Binding Affinity of this compound at Serotonin (5-HT) and Other Receptors

| Receptor Subtype | Species | Radioligand | Assay Type | Ki (nM) | pKi | Reference |

| 5-HT1A | Rat | [³H]8-OH-DPAT | Radioligand Binding | 15 (IC50) | - | [1] |

| 5-HT1A | Rat Hippocampus | - | Radioligand Binding | 34 (IC50) | - | [2] |

| 5-HT1B | Human | - | Radioligand Binding | - | 5.82 | [3] |

| 5-HT1D | Human | - | Radioligand Binding | - | 7.58 | [3] |

| Dopamine D2 | Rat | [³H]-spiperone | Radioligand Binding | 389.05 | 6.41 | [3] |

| α1-adrenergic | - | - | Radioligand Binding | >1000 (IC50) | - | [1] |

| α2-adrenergic | - | - | Radioligand Binding | >1000 (IC50) | - | [1] |

| 5-HT1C | - | - | Radioligand Binding | >1000 (IC50) | - | [1] |

| 5-HT2 | - | - | Radioligand Binding | >1000 (IC50) | - | [1] |

Table 2: Functional Antagonist Potency of this compound

| Assay Type | Agonist | Tissue/System | pA2 | Reference |

| Electrically Evoked Contractions | 5-Carboxamidotryptamine | Guinea-pig ileum | 7.2 | [2] |

Key Signaling Pathways and Mechanisms of Action

This compound primarily exerts its effects by blocking the action of serotonin at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing this receptor, this compound prevents this signaling cascade.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay determines the affinity of this compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at the 5-HT1A receptor.

Materials:

-

Receptor Source: Rat hippocampal membranes or cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

-

Binding Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the washed pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, [³H]8-OH-DPAT (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Receptor membranes, [³H]8-OH-DPAT, and a high concentration of unlabeled serotonin or 8-OH-DPAT.

-

Competition Binding: Receptor membranes, [³H]8-OH-DPAT, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing information on the agonist or antagonist nature of a compound.

Objective: To determine if this compound acts as an antagonist by measuring its ability to block agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: 8-OH-DPAT.

-

Test Compound: this compound.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Other materials are similar to the radioligand binding assay.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, pre-incubate membranes with varying concentrations of this compound.

-

Initiate Reaction: Add a fixed concentration of the agonist (8-OH-DPAT) and [³⁵S]GTPγS to initiate the reaction. Also include wells for basal (no agonist) and maximal (agonist only) stimulation.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the [³⁵S]GTPγS binding against the concentration of this compound in the presence of the agonist. A rightward shift of the agonist dose-response curve indicates competitive antagonism. The pA2 value can be calculated using a Schild plot analysis.[4]

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the functional consequence of 5-HT1A receptor activation or blockade on the downstream second messenger, cAMP.

Objective: To confirm the antagonist activity of this compound by its ability to reverse agonist-induced inhibition of cAMP accumulation.

Materials:

-

Cells: Cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

Agonist: 8-OH-DPAT.

-

Test Compound: this compound.

-

cAMP Assay Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture reagents.

Procedure:

-

Cell Culture: Culture cells to an appropriate confluency in 96-well plates.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time.

-

Stimulation: Add the 5-HT1A agonist (8-OH-DPAT) followed by forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate for a time sufficient for cAMP to accumulate (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound in the presence of the agonist and forskolin. A reversal of the agonist-induced inhibition of cAMP accumulation indicates antagonist activity.

In Vivo and Behavioral Experimental Protocols

This compound has been evaluated in various animal models to understand its effects on behavior.

Elevated Plus Maze

This test is used to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer this compound (e.g., 0.1 - 10 mg/kg, intraperitoneally) or vehicle to different groups of animals at a specified time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

Data Analysis: Compare the parameters between the this compound-treated and vehicle-treated groups. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic-like effect.

Resident-Intruder Test

This paradigm is used to assess aggressive and social behaviors.

Objective: To determine the effect of this compound on aggression.

Procedure:

-

Housing: House male rodents individually to establish territoriality (residents).

-

Drug Administration: Treat the resident animal with this compound or vehicle.

-

Intruder Introduction: Introduce a smaller, untreated male rodent (intruder) into the resident's home cage.

-

Observation: Observe and score the social and aggressive behaviors of the resident (e.g., latency to attack, number of attacks, duration of fighting) for a defined period (e.g., 10 minutes).

-

Data Analysis: Compare the aggressive behaviors between the drug-treated and vehicle-treated groups.

Conclusion

This compound remains a valuable pharmacological tool for investigating the 5-HT1A receptor system. Its well-characterized antagonist properties, along with its known off-target activities, provide a nuanced profile for researchers. The detailed protocols and data presented in this guide are intended to facilitate the design and interpretation of experiments aimed at further unraveling the complexities of serotonergic neurotransmission and its role in health and disease. While newer, more selective antagonists have been developed, the extensive body of literature on this compound provides a rich historical and comparative context for ongoing research in the field.

References

WAY-100135: A Technical Guide to its Serotonin Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of WAY-100135 for serotonin (B10506) (5-HT) receptors. The document details its binding affinities, functional activities, and the experimental protocols used for their determination, offering valuable insights for researchers in pharmacology and drug development.

Executive Summary

This compound is a well-characterized phenylpiperazine derivative that exhibits a high affinity and notable selectivity for the serotonin 5-HT1A receptor subtype. While primarily classified as a 5-HT1A antagonist, it possesses weak partial agonist properties, a characteristic that distinguishes it from "silent" antagonists like WAY-100635. Its selectivity is marked by a significantly higher affinity for the 5-HT1A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors, although it does show a moderate affinity for α1-adrenergic receptors. This profile makes this compound a critical tool for elucidating the physiological and pathological roles of the 5-HT1A receptor.

Data Presentation: Quantitative Analysis of Receptor Binding and Function

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound and its related compound, WAY-100635, at the 5-HT1A receptor.

Table 1: Binding Affinity of this compound and Comparators at the Human 5-HT1A Receptor

| Compound | Radioligand | Preparation | pKi | Ki (nM) |

| This compound | [³H]-8-OH-DPAT | HEK293 cells expressing h5-HT1A receptors | ~8.0 | ~10 |

| WAY-100635 | [³H]-8-OH-DPAT | Rat hippocampal membranes | 8.87 | 1.35 |

Note: The pKi for this compound is an approximate value based on qualitative descriptions of high affinity and its characterization as a weak partial agonist.[1]

Table 2: Functional Activity of this compound and Comparators

| Compound | Assay | Functional Response | Potency (EC50/IC50) | Efficacy (Emax) |

| This compound | [³⁵S]GTPγS Binding | Weak Partial Agonist | - | Low |

| This compound | Adenylyl Cyclase | Antagonist | - | - |

| WAY-100635 | [³⁵S]GTPγS Binding | Silent Antagonist | - | No intrinsic activity |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay (Competition)

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]-8-OH-DPAT.

1. Materials:

- Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor or rat hippocampal tissue.

- Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

- Test Compound: this compound.

- Non-specific Binding Control: 10 µM 5-HT.

- Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Scintillation Cocktail.

- Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

- 96-well plates, filtration apparatus, and scintillation counter.

2. Membrane Preparation:

- Thaw frozen cell pellets or dissected brain tissue on ice.

- Homogenize in 20 volumes of ice-cold binding buffer using a Polytron homogenizer.

- Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.

- Discard the supernatant, resuspend the pellet in fresh binding buffer, and centrifuge again.

- Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL, determined by a Bradford assay.

3. Assay Procedure:

- In a 96-well plate, set up the following in triplicate:

- Total Binding: 50 µL of [³H]-8-OH-DPAT (final concentration ~1 nM), 50 µL of binding buffer, and 100 µL of membrane suspension.

- Non-specific Binding: 50 µL of [³H]-8-OH-DPAT, 50 µL of 10 µM 5-HT, and 100 µL of membrane suspension.

- Competition Binding: 50 µL of [³H]-8-OH-DPAT, 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension.

- Incubate the plate at 25°C for 60 minutes.

- Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

- Wash the filters three times with 3 mL of ice-cold wash buffer.

- Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity in a scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of this compound.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-8-OH-DPAT binding) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of this compound at the 5-HT1A receptor by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

1. Materials:

- Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

- Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

- Test Compound: this compound.

- Reference Agonist: 8-OH-DPAT.

- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

- GDP: 10 µM final concentration.

- Non-specific Binding Control: 10 µM unlabeled GTPγS.

2. Assay Procedure:

- In a 96-well plate, add the following:

- 20 µL of test compound (this compound) or reference agonist (8-OH-DPAT) at various concentrations.

- 20 µL of GDP.

- 10 µL of membrane suspension (10-20 µg protein).

- Pre-incubate for 10 minutes at 30°C.

- Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

- Incubate for 30 minutes at 30°C with gentle agitation.

- Terminate the reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold wash buffer.

- Measure bound radioactivity using a scintillation counter.

3. Data Analysis:

- Plot the [³⁵S]GTPγS binding (in cpm or as a percentage of basal binding) against the log concentration of the test compound.

- Determine the EC50 (potency) and Emax (efficacy) values from the concentration-response curve. Partial agonists like this compound will have an Emax lower than that of a full agonist like 8-OH-DPAT.

Adenylyl Cyclase Functional Assay

This assay assesses the ability of this compound to modulate the activity of adenylyl cyclase, an enzyme whose activity is inhibited by the activation of Gi/o-coupled receptors like 5-HT1A.

1. Materials:

- Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor.

- Stimulating Agent: Forskolin (B1673556) (to activate adenylyl cyclase).

- Test Compound: this compound.

- Reference Agonist: 8-OH-DPAT.

- cAMP Assay Kit: (e.g., LANCE Ultra cAMP Kit or similar).

2. Assay Procedure:

- Seed the cells in a 96-well plate and grow to confluence.

- On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

- To measure antagonist activity, pre-incubate the cells with various concentrations of this compound for 15 minutes.

- Add a fixed concentration of 8-OH-DPAT (e.g., its EC80) to all wells except the basal control.

- Add forskolin to all wells to stimulate adenylyl cyclase.

- Incubate for 30 minutes at 37°C.

- Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

3. Data Analysis:

- Plot the cAMP concentration against the log concentration of this compound.

- Determine the IC50 value for this compound's inhibition of the 8-OH-DPAT-mediated decrease in forskolin-stimulated cAMP accumulation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the characterization of this compound.

Caption: 5-HT1A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Caption: this compound Selectivity Profile

References

A Comprehensive Technical Guide to the Pharmacological Properties of WAY-100135

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100135 is a phenylpiperazine derivative that has been instrumental in the study of the serotonergic system. Initially characterized as a potent and selective "silent" antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, further investigation has revealed a more complex pharmacological profile. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and effects on intracellular signaling pathways. The information is presented to be a valuable resource for researchers and professionals involved in neuroscience and drug development.

Receptor Binding Profile

This compound displays high affinity for the 5-HT1A receptor. Its selectivity has been assessed against a range of other neurotransmitter receptors. The binding affinities (pKi) of this compound for various receptors are summarized in the table below. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi | Species | Radioligand | Reference |

| Serotonin Receptors | ||||

| 5-HT1A | 8.8 - 9.1 | Human/Rat | [3H]8-OH-DPAT | [1] |

| 5-HT1B | 5.82 | Human | Not Specified | [2] |

| 5-HT1D | 7.58 | Human | Not Specified | [2] |

| 5-HT1C | < 6.0 | Rat | [3H]Mesulergine | [3] |

| 5-HT2 | < 6.0 | Rat | [3H]Ketanserin | [3] |

| Dopamine Receptors | ||||

| D2 | 6.41 | Rat | [3H]Spiperone | [1] |

| Adrenergic Receptors | ||||

| α1 | < 6.0 | Rat | [3H]Prazosin | [3] |

| α2 | < 6.0 | Rat | [3H]Rauwolscine | [3] |

(S)-WAY-100135 is reported to be a potent and selective 5-HT1A receptor antagonist with an IC50 of 15 nM. It is selective over 5-HT1B, 5-HT1C, 5-HT2, α1, α2, and D2 receptors, with IC50 values greater than 1000 nM for these other receptors[3].

Functional Activity

This compound is primarily classified as a 5-HT1A receptor antagonist. However, it is not a pure antagonist and exhibits some partial agonist activity at other serotonin receptor subtypes.

-

5-HT1A Receptor: this compound acts as a potent antagonist at both presynaptic and postsynaptic 5-HT1A receptors[3]. It is often referred to as a "silent" antagonist, meaning it lacks intrinsic efficacy at this receptor, distinguishing it from partial agonists that were sometimes previously misclassified as antagonists.

-

5-HT1D Receptor: Studies have shown that this compound also acts as a partial agonist at the 5-HT1D receptor, with a pKi value (7.58) that is comparable to its affinity for the 5-HT1A receptor[2].

-

5-HT1B Receptor: It demonstrates much weaker partial agonist activity at the 5-HT1B receptor (pKi = 5.82)[2].

Signaling Pathways

The 5-HT1A receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR) that predominantly signals through the Gi/o pathway.

Primary Signaling Pathway

Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi/o subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP)[4][5]. This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function. As an antagonist, this compound blocks this cascade by preventing agonist binding to the 5-HT1A receptor.

Caption: Primary signaling pathway of the 5-HT1A receptor.

Alternative and Downstream Signaling Pathways

Beyond the canonical Gi/o-cAMP pathway, 5-HT1A receptor activation can also modulate other signaling cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) and Akt pathways[5][6]. These pathways are often associated with cell growth, proliferation, and survival. Furthermore, the βγ subunit of the activated G-protein can directly modulate the activity of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization[7].

Caption: Alternative signaling pathways of the 5-HT1A receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for determining the binding affinity of this compound for the 5-HT1A receptor using a competitive radioligand binding assay with [3H]8-OH-DPAT.

Materials:

-

Membrane preparation from cells or tissues expressing the 5-HT1A receptor.

-

[3H]8-OH-DPAT (Radioligand).

-

This compound (Test compound).

-

Unlabeled 8-OH-DPAT or another suitable high-affinity ligand for determining non-specific binding.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.1% Ascorbic Acid, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a final volume of 250 µL, combine the membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically at or near its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and a high concentration of unlabeled 8-OH-DPAT.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]8-OH-DPAT (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Forskolin-Stimulated cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase activity.

Materials:

-

Cells expressing the 5-HT1A receptor.

-

Forskolin (an adenylyl cyclase activator).

-

A 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

-

This compound (Test compound).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Plate the cells in a suitable microplate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific time (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the 5-HT1A agonist followed immediately by a fixed concentration of forskolin.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The antagonist activity of this compound is determined by its ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels. The IC50 value for this antagonism can be calculated.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following the administration of this compound.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC with electrochemical detection (HPLC-ECD) or mass spectrometry for neurotransmitter analysis.

-

This compound for administration.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the desired brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized animal using a stereotaxic apparatus.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, perfuse the microdialysis probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via subcutaneous or intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in the dialysate samples using HPLC-ECD or a similar sensitive analytical technique.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound on neurotransmitter release.

Conclusion

This compound is a valuable pharmacological tool for investigating the 5-HT1A receptor and its role in various physiological and pathological processes. While it is a potent 5-HT1A antagonist, its partial agonist activity at 5-HT1D and 5-HT1B receptors should be considered when interpreting experimental results. This guide provides a comprehensive overview of its binding profile, functional activity, and impact on cellular signaling, along with foundational experimental protocols to aid in future research endeavors. A thorough understanding of its pharmacological properties is essential for the accurate design and interpretation of studies utilizing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vivo Effects of WAY-100135 on Rodent Behavior: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo behavioral effects of WAY-100135 in rodents. This compound is a potent and selective 5-HT1A receptor antagonist, a class of compounds that has been instrumental in elucidating the role of the serotonergic system in behavior and neuropsychiatric disorders. This document summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound exerts its primary effect by blocking 5-HT1A receptors. These receptors are located both presynaptically on serotonin (B10506) neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus, septum, and cortex. Blockade of presynaptic autoreceptors increases the firing rate of serotonin neurons and enhances serotonin release, while blockade of postsynaptic receptors prevents the effects of serotonin in target neurons. The net behavioral outcome of this compound administration is a complex interplay of its actions at these different receptor populations.

Caption: this compound blocks both pre- and postsynaptic 5-HT1A receptors.

Data Presentation: Summary of Behavioral Effects

The following tables provide a structured summary of the quantitative effects of this compound across various behavioral paradigms in rodents.

Table 1: Effects on Anxiety-Related Behaviors

| Behavioral Test | Species | Dose Range (mg/kg) | Key Findings | Reference |

| Elevated Plus-Maze | Mouse | 2.5 - 20.0 | Anxiolytic-like effects at 10 mg/kg: Increased open arm entries and time. Reduced risk assessment behaviors. Loss of anxiolytic profile at 20 mg/kg. | [1] |

| Light/Dark Box | Mouse | Not specified | Anxiolytic-like effects observed. | [2] |

Table 2: Effects on Aggression and Social Behavior

| Behavioral Test | Species | Dose Range (mg/kg, s.c.) | Key Findings | Reference |

| Resident-Intruder | Mouse | 1.0 - 10.0 | Biphasic effect on aggression: Enhanced at 2.5 and 5.0 mg/kg; reduced at 10.0 mg/kg. Reduced rearing across all doses. | [3] |

Table 3: Effects on Cognition and Psychotomimetic-Induced Behaviors

| Behavioral Test | Species | Dose Range (mg/kg) | Key Findings | Reference |

| MK-801-Induced Hyperlocomotion | Rat | 1.25 - 20.0 | Attenuation at higher doses: 10 and 20 mg/kg attenuated the locomotor stimulant effects of MK-801. | [4] |

| Prepulse Inhibition (MK-801 model) | Rat | 1.25 - 20.0 | Attenuation at lower doses: 1.25 and 2.5 mg/kg attenuated MK-801-induced deficits in sensorimotor gating. | [4] |

| Delayed Alternation (MK-801 model) | Rat | 1.25 - 5.0 | Attenuation at lower doses: 1.25 and 2.5 mg/kg attenuated MK-801-induced deficits in working memory and selective attention. | [4] |

| Delayed-Matching-to-Position | Rat | Not specified | No intrinsic effect on short-term memory, but reversed the disruptive effects of the 5-HT1A agonist 8-OH-DPat. | [2] |

Table 4: Other Behavioral and Physiological Effects

| Behavioral/Physiological Measure | Species | Dose Range | Key Findings | Reference |

| Locomotor Activity (alone) | Rat | 1.25 - 20.0 mg/kg | No effect on spontaneous locomotor activity. | [4] |

| Dystonic Movements (mutant hamster model) | Hamster | Not specified | Dramatically aggravated dystonic attacks. | [5] |

Experimental Protocols

This section provides detailed methodologies for key behavioral assays used to characterize the effects of this compound.

Elevated Plus-Maze (EPM)

The EPM is a widely used assay to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Caption: Standardized workflow for the Elevated Plus-Maze assay.

-

Apparatus: A plus-shaped maze, typically made of a non-porous material, elevated above the floor. It consists of two open arms and two arms enclosed by high walls.

-

Animals: Adult male mice or rats are commonly used.

-

Procedure:

-

Animals are brought to the testing room and allowed to acclimatize for at least one hour.

-

This compound or vehicle is administered via a specified route (e.g., intraperitoneal, subcutaneous).

-

Following a predetermined pretreatment interval (e.g., 30 minutes), the animal is placed on the central platform of the maze, facing one of the open arms.

-

Behavior is recorded for a standard duration, typically 5 minutes.

-

The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries.

-

The apparatus is thoroughly cleaned between subjects to remove any olfactory cues.

-

Resident-Intruder Test

This paradigm is a standard method for assessing offensive aggression and social behavior in rodents.

-

Animals:

-

Resident: An adult male mouse or rat, individually housed for several weeks to establish territoriality.

-

Intruder: A smaller, group-housed male of the same species, intended to elicit aggression from the resident without posing a significant threat.

-

-

Procedure:

-

The resident animal is administered this compound or vehicle in its home cage.

-

After the drug absorption period, the intruder is introduced into the resident's cage.

-

The ensuing interaction is recorded for a set period (e.g., 10-15 minutes).

-

Key aggressive behaviors scored include latency to the first attack, number of attacks, and total time spent in aggressive acts (e.g., biting, tail rattling).

-

Social (e.g., sniffing) and non-social (e.g., rearing, digging) behaviors are also quantified to assess for non-specific drug effects.

-

Logical Relationships and Interpretive Framework

The diverse behavioral effects of this compound can be understood through a dose-dependent interaction with different 5-HT1A receptor populations.

Caption: A logical model of the dose-dependent behavioral effects of this compound.

At lower to moderate doses, this compound may preferentially block presynaptic 5-HT1A autoreceptors. This disinhibition leads to increased serotonergic tone, which is hypothesized to underlie its anxiolytic-like and pro-aggressive effects. At higher doses, the blockade of postsynaptic 5-HT1A receptors becomes more pronounced, potentially overriding the effects of increased serotonin release and leading to a different behavioral profile, including reduced aggression. It is also at these higher doses that potential non-specific effects may emerge. The ability of lower doses of this compound to reverse cognitive deficits induced by the NMDA antagonist MK-801 suggests a complex interaction between the serotonergic and glutamatergic systems in the modulation of cognitive function.

References

- 1. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel selective and silent 5-HT1A receptor antagonist (+)-WAY-100135 aggravates dystonic movements in a mutant hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of WAY-100135: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-100135, a phenylpiperazine derivative, emerged from early research as a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor. Initially lauded for its high affinity and selectivity, subsequent investigations revealed a more complex pharmacological profile, including partial agonist activity at 5-HT1D and, to a lesser extent, 5-HT1B receptors. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction

(S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide, designated as this compound, is a significant tool in serotonin research.[1][2] Developed by Wyeth Research, it was one of the first compounds identified as a selective 5-HT1A receptor antagonist.[1] Its discovery spurred further investigation into the role of the 5-HT1A receptor in various physiological and pathological processes and led to the development of the related compound, WAY-100635. This document serves as a comprehensive resource for researchers utilizing or studying this compound, compiling essential data and methodologies from seminal and contemporary studies.

Chemical Properties and Synthesis

This compound is a chiral molecule, with the (S)-enantiomer demonstrating the potent 5-HT1A antagonist activity.

IUPAC Name: (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide[2]

Chemical Structure:

Pharmacological Profile

This compound is a potent ligand for the 5-HT1A receptor, exhibiting high affinity in radioligand binding assays. However, it is not entirely selective, as it also interacts with other serotonin receptor subtypes.

Receptor Binding Affinity

The binding affinity of this compound has been characterized at various receptors, primarily through competitive binding assays using radiolabeled ligands. The data consistently demonstrates its high affinity for the 5-HT1A receptor.

| Receptor | Species | Ligand/Assay | Ki (nM) | pKi | IC50 (nM) | Reference |

| 5-HT1A | Human | [3H]8-OH-DPAT | 8.87 (pIC50) | 15 | [4][5][6] | |

| Rat | [3H]8-OH-DPAT | 8.65 | [7] | |||

| 5-HT1B | Human | 5.82 | [8] | |||

| 5-HT1D | Human | 7.58 | [8] | |||

| Dopamine D2 | Rat | [3H]-spiperone | 389.05 | 6.41 | [9] | |

| α1-adrenergic | >1000 | [4] | ||||

| α2-adrenergic | >1000 | [4] | ||||

| 5-HT1C | >1000 | [4] | ||||

| 5-HT2 | >1000 | [4] |

Table 1: Receptor Binding Affinity of this compound.

Functional Activity

This compound acts as a silent antagonist at the 5-HT1A receptor, meaning it binds to the receptor without initiating a biological response, thereby blocking the action of agonists.[4] In contrast, it displays partial agonist activity at 5-HT1D and 5-HT1B receptors.[8] This partial agonism means it can weakly activate these receptors, but also block the effects of full agonists.

Mechanism of Action: 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, a signaling cascade is initiated that leads to various cellular responses. As an antagonist, this compound blocks these downstream effects.

In Vivo Studies

The effects of this compound have been investigated in various animal models to understand its physiological and behavioral consequences.

Effects on Serotonergic Neuronal Activity

In vivo microdialysis studies have been employed to measure the impact of this compound on extracellular serotonin levels. While this compound on its own has been reported to not significantly alter basal serotonin levels, it can modulate the effects of other serotonergic agents. For example, in combination with serotonin reuptake inhibitors (SSRIs), the 5-HT1A antagonist WAY-100635 (a close analog of this compound) has been shown to enhance the increase in extracellular serotonin.[8][10]

Studies on the firing rate of serotonergic neurons in the dorsal raphe nucleus of cats have shown that systemic administration of (S)-WAY-100135 (0.025-1.0 mg/kg i.v.) moderately depressed neuronal activity at all doses tested.[11] This is in contrast to its more potent analog, WAY-100635, which significantly increased neuronal activity.[11]

Behavioral Effects

This compound has been shown to modulate various behaviors in animal models. For instance, in a resident-intruder paradigm in mice, (+)-WAY-100135 (1.0-10.0 mg/kg s.c.) enhanced elements of resident offensive behavior at lower doses (2.5 and 5.0 mg/kg) but reduced it at a higher dose (10.0 mg/kg).[9] In rats, this compound has been found to attenuate the psychotomimetic effects of the NMDA receptor antagonist MK-801.[12] Specifically, at doses of 10 and 20 mg/kg, it transiently attenuated the locomotor stimulant effects of MK-801, and at lower doses (1.25 and 2.5 mg/kg), it attenuated the disruptive effects on sensorimotor gating and working memory.[12]

| Animal Model | Doses | Route | Observed Effect | Reference |

| Cat (Dorsal Raphe Neurons) | 0.025-1.0 mg/kg | i.v. | Moderate depression of neuronal activity | [11] |

| Mouse (Resident-Intruder) | 1.0-10.0 mg/kg | s.c. | Dose-dependent effects on offensive behavior | [9] |

| Rat (MK-801 induced behaviors) | 1.25-20 mg/kg | i.p. | Attenuation of locomotor and cognitive deficits | [12] |

Table 2: Summary of In Vivo Dose-Response Studies with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used in the characterization of this compound.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a typical competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor using the radiolabeled agonist [3H]8-OH-DPAT.

Materials:

-

Receptor Source: Rat hippocampal membranes or cell lines expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.1% ascorbic acid.

-

Non-specific Binding Control: 10 µM 5-HT or another suitable 5-HT1A ligand.

-

Test Compound: this compound or other compounds of interest at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In triplicate, prepare tubes containing:

-

Total Binding: Assay buffer, radioligand (e.g., 1 nM final concentration), and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

-

-

Incubation: Incubate the tubes at 25°C for 30-60 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines a general procedure for in vivo microdialysis to measure extracellular serotonin levels in the brain of a freely moving rat.

Materials:

-

Animal: Adult male Sprague-Dawley rat.

-

Surgical Equipment: Stereotaxic apparatus, drill, anesthesia.

-

Microdialysis Probe: Concentric microdialysis probe with a suitable membrane length (e.g., 2-4 mm).

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Instrumentation: Microinfusion pump, fraction collector, HPLC with electrochemical detection (HPLC-ECD).

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., frontal cortex, hippocampus).

-

Probe Insertion: After a recovery period, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of extracellular serotonin.

-

Drug Administration: Administer this compound or other test compounds systemically (e.g., i.p. or s.c.) or locally through the probe (reverse dialysis).

-

Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.

-

Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the serotonin levels as a percentage of the baseline and analyze the time course of the drug's effect.

Conclusion

This compound remains a valuable pharmacological tool for investigating the 5-HT1A receptor and the broader serotonergic system. Its well-characterized potency as a 5-HT1A antagonist, coupled with its known interactions with 5-HT1B and 5-HT1D receptors, provides a nuanced profile for probing the complexities of serotonin-mediated neurotransmission. The data and protocols compiled in this whitepaper offer a comprehensive resource for researchers, facilitating the design and interpretation of experiments aimed at further elucidating the role of these receptors in health and disease. As research continues, a thorough understanding of the properties of foundational tools like this compound is paramount for the development of novel therapeutics targeting the serotonergic system.

References

- 1. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (+)-WAY 100135 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Regional differences in the effect of the combined treatment of WAY 100635 and fluoxetine: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

WAY-100135: A Technical Guide to its 5-HT Receptor Binding Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of WAY-100135 for various serotonin (B10506) (5-HT) receptor subtypes. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for the assays cited, and a visualization of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound, also known as (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide, is a compound that has been extensively studied for its interaction with the serotonergic system. It is recognized primarily as a potent and selective antagonist and partial agonist at the 5-HT1A receptor subtype.[1][2][3][4] Its high affinity for this receptor has made it a valuable tool in neuroscience research to probe the physiological and behavioral roles of the 5-HT1A receptor. Understanding the precise binding characteristics and the downstream signaling consequences of this compound interaction with 5-HT receptors is crucial for the development of novel therapeutics targeting a range of neuropsychiatric disorders.

Binding Affinity of this compound for 5-HT Receptor Subtypes

The binding affinity of this compound has been characterized across various 5-HT receptor subtypes using radioligand binding assays. The data consistently demonstrates a high affinity and selectivity for the 5-HT1A receptor. The following table summarizes the available quantitative data.

| 5-HT Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | pKi | IC50 (nM) | pIC50 | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Competition | Rat | Hippocampal Membranes | - | - | 33.9 | 7.47 | [5] |

| 5-HT1A | [3H]8-OH-DPAT | Competition | Human | Recombinant (CHO-K1) | - | 8 | - | - | [5] |

| 5-HT1A | [3H]WAY-100635 | Competition | Rat | Brain Membranes | - | - | - | 8.87 | [6] |

| α1-adrenoceptor | - | Binding | - | - | Moderate Affinity | - | - | - | [7] |

| D2 Receptor | [3H]-spiperone | Competition | Rat | Striatum | 389.05 | 6.41 | - | - | [4] |

| D2 Receptor | [3H]-spiperone | Competition | Rat | Striatum | 176 | 6.75 | - | - | [4] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. pKi and pIC50 are the negative log of these values, respectively. A lower Ki or IC50 value, and a higher pKi or pIC50 value, indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for this compound is predominantly achieved through competitive radioligand binding assays. These assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand and its receptor.[8]

General Principle

Radioligand binding assays measure the affinity of a test compound (in this case, this compound) for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity and specificity.[9][10] The amount of radioactivity bound to the receptors is measured, and from this, the inhibitory concentration (IC50) of the test compound can be determined. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Typical Experimental Workflow

A generalized protocol for a competitive radioligand binding assay is as follows:

-

Membrane Preparation:

-

Tissues (e.g., rat hippocampus) or cells expressing the target receptor (e.g., CHO-K1 cells transfected with the human 5-HT1A receptor) are homogenized in a suitable buffer.[11]

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an assay buffer.[12] The protein concentration of the membrane preparation is determined to ensure consistency across experiments.[12]

-

-

Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635 for the 5-HT1A receptor) is incubated with the membrane preparation.[13][14][15][16]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[13]

-

-

Separation of Bound and Free Radioligand:

-

Quantification of Radioactivity:

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is then measured using a liquid scintillation counter.[12]

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 value is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

5-HT1A Receptor Signaling Pathways

This compound exerts its effects by modulating the signaling of the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[17][18] Activation of the 5-HT1A receptor initiates a cascade of intracellular events that ultimately lead to a neuronal inhibitory response.

Canonical Gi/o-Mediated Pathway

The primary and most well-characterized signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase.[17][18]

-

Receptor Activation: Binding of an agonist to the 5-HT1A receptor induces a conformational change in the receptor.

-

G-protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation and dissociation into Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Decreased PKA Activity: The reduction in cAMP levels results in decreased activation of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[18] It can also inhibit voltage-gated Ca2+ channels, reducing calcium influx.

-

Neuronal Inhibition: The combined effects of membrane hyperpolarization and reduced calcium influx lead to a decrease in neuronal excitability and firing rate.

The following diagram illustrates the canonical 5-HT1A receptor signaling pathway.

Non-Canonical Signaling Pathways

In addition to the classical pathway, the 5-HT1A receptor has been shown to engage in other signaling cascades, often depending on the cell type and receptor localization. These include the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[18] The Gβγ subunit can also activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.[17]

Conclusion

This compound is a potent and selective ligand for the 5-HT1A receptor, acting as a silent antagonist or partial agonist. Its high affinity, as demonstrated by extensive radioligand binding studies, makes it an invaluable pharmacological tool for investigating the multifaceted roles of the 5-HT1A receptor in the central nervous system. A thorough understanding of its binding profile and the downstream signaling pathways it modulates is essential for the rational design and development of novel therapeutic agents targeting the serotonergic system for the treatment of various neurological and psychiatric conditions.

References

- 1. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel selective and silent 5-HT1A receptor antagonist (+)-WAY-100135 aggravates dystonic movements in a mutant hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acnp.org [acnp.org]

- 5. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The putative <<silent>> 5-HT(1A) receptor antagonist, WAY 100635, has inverse agonist properties at cloned human 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characteristics of binding of [3H]WAY100635 to rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdspdb.unc.edu [pdspdb.unc.edu]

- 15. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes [pubmed.ncbi.nlm.nih.gov]

- 16. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Profile of WAY-100135: A Deep Dive into its 5-HT1A Partial Agonism and Elusive 5-HT1D Interaction

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the pharmacological characteristics of WAY-100135, with a primary focus on its well-documented partial agonist activity at the 5-HT1A receptor. Despite interest in its potential effects across the serotonergic receptor family, a thorough review of existing scientific literature reveals a significant lack of data regarding its interaction with the 5-HT1D receptor subtype. This document will synthesize the available quantitative data for the 5-HT1A receptor, present detailed experimental methodologies for the key assays employed in its characterization, and visualize the pertinent signaling pathways and experimental workflows.

Executive Summary

This compound is a potent and selective ligand for the 5-HT1A receptor, where it exhibits partial agonist properties. Extensive research, primarily through radioligand binding and functional assays, has elucidated its affinity and functional activity at this subtype. In contrast, there is a notable absence of published data quantifying the binding affinity (Ki) or functional potency and efficacy (EC50, Emax) of this compound at the 5-HT1D receptor. Its established high selectivity for the 5-HT1A receptor suggests a significantly lower affinity for other 5-HT receptor subtypes, including 5-HT1D. This guide will present the robust dataset for the 5-HT1A receptor and provide the foundational experimental protocols relevant to the study of G-protein coupled receptors, which can be adapted for investigating ligands like this compound at various targets.

Quantitative Data: 5-HT1A Receptor Binding Affinity and Functional Activity of this compound

The following tables summarize the key quantitative parameters defining the interaction of this compound with the 5-HT1A receptor.

| Parameter | Value | Species | Tissue/System | Reference |

| IC50 | 15 nM | Not Specified | Not Specified | |

| pA2 | 7.77 | Human | Cloned human 5-HT1A receptors in HeLa cells | [1] |

Table 1: Binding Affinity and Functional Antagonism of (S)-WAY-100135 at the 5-HT1A Receptor.

| Agonist | Parameter | Value | Species | Tissue/System | Reference |

| 8-OH-DPAT | ED50 (reversal of agonist effect) | ~3.3 mg/kg | Rat | Ventral Hippocampus (in vivo microdialysis) | [2] |

Table 2: In Vivo Functional Activity of (S)-WAY-100135 in Modulating 5-HT1A Receptor Agonist Effects.

Experimental Protocols

The characterization of this compound at the 5-HT1A receptor has relied on standard yet powerful pharmacological assays. The detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation: